molecular formula C19H22O3 B12547197 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one CAS No. 144080-50-2

3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one

Cat. No.: B12547197
CAS No.: 144080-50-2
M. Wt: 298.4 g/mol
InChI Key: OXMHPZPLFTUROZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one is an organic compound with a complex structure that includes hydroxy, ether, and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpropyl bromide with 3-hydroxy-1,2-diphenylpropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and alkyl halide.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Hydrochloric acid (HCl) in water or sodium hydroxide (NaOH) in ethanol.

Major Products Formed

    Oxidation: 3-Oxo-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one.

    Reduction: 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-ol.

    Substitution: 3-Hydroxy-1,2-diphenylpropan-1-one and 2-methylpropyl chloride.

Scientific Research Applications

3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and ketone groups can form hydrogen bonds with enzymes, altering their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate
  • 3-Hydroxy-2-methylpyridinecarboxylate
  • 3-Hydroxy-2-aryl acrylate

Uniqueness

3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

144080-50-2

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

3-hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one

InChI

InChI=1S/C19H22O3/c1-15(2)13-22-19(14-20,17-11-7-4-8-12-17)18(21)16-9-5-3-6-10-16/h3-12,15,20H,13-14H2,1-2H3

InChI Key

OXMHPZPLFTUROZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(CO)(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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